![molecular formula C14H17ClN2O2 B1462515 1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone CAS No. 1098346-62-3](/img/structure/B1462515.png)
1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone
描述
1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone is a chemical compound with the molecular formula C14H17ClN2O2 and a molecular weight of 280.75 g/mol
准备方法
The synthesis of 1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed in this reaction can be deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .
化学反应分析
1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an acetylcholinesterase inhibitor, which is significant in the study of neurodegenerative diseases like Alzheimer’s.
Medicine: It is being explored for its potential therapeutic applications, including its role in inhibiting specific enzymes and pathways involved in disease processes.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance cognitive functions . The compound’s interaction with other molecular targets and pathways is still under investigation, and further research is needed to fully elucidate its mechanisms.
相似化合物的比较
1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone can be compared with other similar compounds, such as:
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also exhibits acetylcholinesterase inhibitory activity and has been studied for its potential therapeutic applications.
4-(1-Piperazinyl)aniline: Used in agrochemical, pharmaceutical, and dyestuff fields, this compound shares structural similarities with this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-11(18)12-2-4-13(5-3-12)16-6-8-17(9-7-16)14(19)10-15/h2-5H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWXWAHMLKQXMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B1462432.png)

![3-[(2-Ethylbutyl)amino]propanenitrile](/img/structure/B1462434.png)
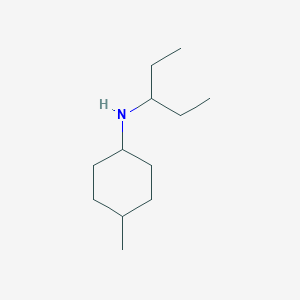
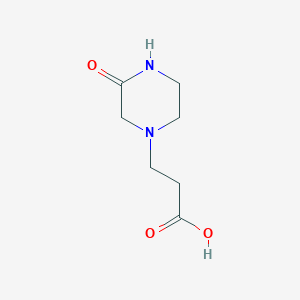
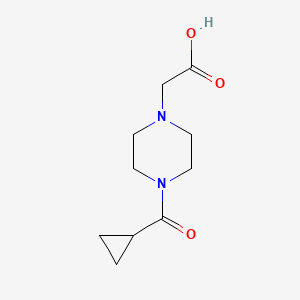
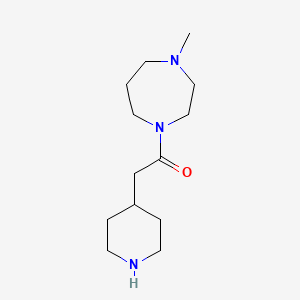

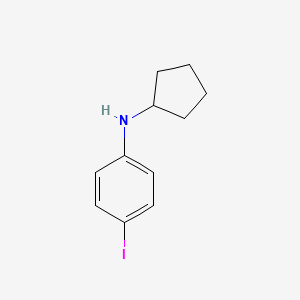
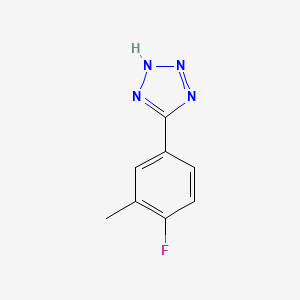
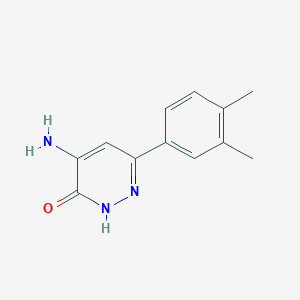
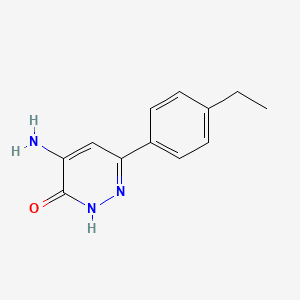
![[2-(5-Methyl-2-furyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1462450.png)
![5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1462455.png)
